Cas no 1218510-06-5 (Methyl 2-cyclohexyl-2-(methylamino)acetate)

Methyl 2-cyclohexyl-2-(methylamino)acetate is a chiral ester derivative with a cyclohexyl and methylamino substituent, offering versatility in synthetic organic chemistry. Its structure enables applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The compound’s cyclohexyl group enhances steric and electronic properties, while the methylamino moiety provides reactivity for further functionalization. The ester group facilitates solubility in organic solvents, making it suitable for diverse reaction conditions. This compound is particularly valuable in asymmetric synthesis and medicinal chemistry due to its potential as a chiral building block. Proper handling under inert conditions is recommended to preserve stability.
Methyl 2-cyclohexyl-2-(methylamino)acetate structure
1218510-06-5 structure
Product name:Methyl 2-cyclohexyl-2-(methylamino)acetate
CAS No:1218510-06-5
MF:C10H19NO2
Molecular Weight:185.26336312294
CID:5802411
PubChem ID:60787589

Methyl 2-cyclohexyl-2-(methylamino)acetate 化学的及び物理的性質

名前と識別子

    • EN300-4235964
    • 1218510-06-5
    • methyl 2-cyclohexyl-2-(methylamino)acetate
    • Methyl 2-cyclohexyl-2-(methylamino)acetate
    • インチ: 1S/C10H19NO2/c1-11-9(10(12)13-2)8-6-4-3-5-7-8/h8-9,11H,3-7H2,1-2H3
    • InChIKey: DCFBJPIZEHSJKI-UHFFFAOYSA-N
    • SMILES: O(C)C(C(C1CCCCC1)NC)=O

計算された属性

  • 精确分子量: 185.141578849g/mol
  • 同位素质量: 185.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 164
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 38.3Ų

Methyl 2-cyclohexyl-2-(methylamino)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-4235964-0.5g
methyl 2-cyclohexyl-2-(methylamino)acetate
1218510-06-5 95.0%
0.5g
$603.0 2025-03-15
Enamine
EN300-4235964-2.5g
methyl 2-cyclohexyl-2-(methylamino)acetate
1218510-06-5 95.0%
2.5g
$1230.0 2025-03-15
Enamine
EN300-4235964-0.05g
methyl 2-cyclohexyl-2-(methylamino)acetate
1218510-06-5 95.0%
0.05g
$528.0 2025-03-15
Enamine
EN300-4235964-0.1g
methyl 2-cyclohexyl-2-(methylamino)acetate
1218510-06-5 95.0%
0.1g
$553.0 2025-03-15
Enamine
EN300-4235964-0.25g
methyl 2-cyclohexyl-2-(methylamino)acetate
1218510-06-5 95.0%
0.25g
$579.0 2025-03-15
Enamine
EN300-4235964-1.0g
methyl 2-cyclohexyl-2-(methylamino)acetate
1218510-06-5 95.0%
1.0g
$628.0 2025-03-15
Enamine
EN300-4235964-10.0g
methyl 2-cyclohexyl-2-(methylamino)acetate
1218510-06-5 95.0%
10.0g
$2701.0 2025-03-15
Enamine
EN300-4235964-5.0g
methyl 2-cyclohexyl-2-(methylamino)acetate
1218510-06-5 95.0%
5.0g
$1821.0 2025-03-15

Methyl 2-cyclohexyl-2-(methylamino)acetate 関連文献

Methyl 2-cyclohexyl-2-(methylamino)acetateに関する追加情報

Methyl 2-cyclohexyl-2-(methylamino)acetate (CAS No. 1218510-06-5): A Comprehensive Overview

Methyl 2-cyclohexyl-2-(methylamino)acetate, identified by its Chemical Abstracts Service (CAS) number 1218510-06-5, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, featuring a unique structural framework, has garnered attention due to its potential applications in various scientific domains. The presence of both cyclohexyl and methylamino functional groups makes it a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.

The molecular structure of Methyl 2-cyclohexyl-2-(methylamino)acetate consists of a cyclohexyl ring substituted with an acetoate group and a methylamino moiety. This configuration imparts specific chemical properties that make it valuable in synthetic chemistry. The cyclohexyl group contributes to the compound's lipophilicity, enhancing its solubility in organic solvents, while the methylamino group introduces basicity and reactivity, facilitating further functionalization.

In recent years, there has been growing interest in the applications of this compound in drug discovery and development. The structural features of Methyl 2-cyclohexyl-2-(methylamino)acetate suggest its potential as a building block for more complex molecules. Researchers have explored its utility in synthesizing derivatives with enhanced pharmacological properties. For instance, modifications to the cyclohexyl ring or the methylamino group can lead to compounds with improved bioavailability or targeted action against specific biological pathways.

One of the most compelling aspects of this compound is its role in the synthesis of bioactive molecules. The acetoate group can be easily transformed into other functional groups, such as esters or amides, which are common motifs in drug molecules. Additionally, the presence of the methylamino group allows for further derivatization through reactions like alkylation or acylation, enabling the creation of a diverse array of pharmacophores.

Recent studies have highlighted the compound's significance in medicinal chemistry. For example, researchers have demonstrated its use in generating novel inhibitors targeting enzymes involved in inflammatory pathways. These inhibitors have shown promise in preclinical models, suggesting their potential as therapeutic agents for conditions such as arthritis or inflammatory bowel disease. The ability to modify the structure of Methyl 2-cyclohexyl-2-(methylamino)acetate allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an invaluable tool for drug design.

The synthesis of this compound has also been optimized for scalability and efficiency. Modern synthetic methodologies have enabled the production of high-purity batches suitable for both academic research and industrial applications. Advances in catalytic processes and green chemistry principles have further improved the sustainability of its synthesis, reducing waste and energy consumption.

In addition to its pharmaceutical applications, Methyl 2-cyclohexyl-2-(methylamino)acetate has found utility in other areas of chemical research. Its unique structure makes it a valuable intermediate in the synthesis of specialty chemicals and fine materials. For instance, it has been used in the preparation of polymers with tailored properties or as a precursor for agrochemicals.

The safety profile of this compound is another critical consideration. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure safe laboratory practices. Researchers are encouraged to adhere to established guidelines for working with organic compounds, including appropriate personal protective equipment and ventilation.

The future prospects for Methyl 2-cyclohexyl-2-(methylamino)acetate are promising, with ongoing research exploring new synthetic routes and applications. As our understanding of molecular interactions continues to evolve, this compound is likely to play an increasingly important role in the development of innovative chemical solutions across multiple industries.

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